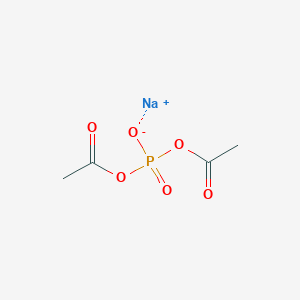
Sodium diacetyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium diacetyl phosphate is an inorganic compound with the chemical formula NaH2PO4. It is a sodium salt of diacetyl phosphate and is commonly used in various industrial and scientific applications. This compound is known for its stability and solubility in water, making it a valuable component in numerous formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium diacetyl phosphate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid compound. The reaction can be represented as follows: [ \text{H}_3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate. The resulting solution of monosodium phosphate is then partially neutralized with sodium hydroxide to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium diacetyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced to form lower oxidation state phosphates.
Substitution: It can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with sodium chloride or potassium chloride can lead to the formation of corresponding phosphates.
Major Products:
Oxidation: Higher oxidation state phosphates such as sodium pyrophosphate.
Reduction: Lower oxidation state phosphates such as sodium hypophosphite.
Substitution: Formation of other sodium or potassium phosphates.
Aplicaciones Científicas De Investigación
Sodium diacetyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in the preparation of biological buffers and media.
Medicine: Utilized in pharmaceutical formulations for its buffering properties.
Industry: Used in food processing as a leavening agent and in detergents as a water softener
Mecanismo De Acción
The mechanism of action of sodium diacetyl phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized to form water and other stable compounds .
Comparación Con Compuestos Similares
Sodium phosphate: Similar in its buffering capacity but differs in its chemical structure.
Dipotassium phosphate: Another buffering agent with similar applications but different solubility properties.
Sodium pyrophosphate: Used in similar industrial applications but has a different chemical structure and reactivity.
Uniqueness: Sodium diacetyl phosphate is unique due to its specific solubility and stability properties, making it particularly useful in applications where precise pH control is required. Its ability to form stable solutions and its compatibility with various industrial processes set it apart from other similar compounds .
Propiedades
Número CAS |
33249-27-3 |
|---|---|
Fórmula molecular |
C4H6NaO6P |
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
sodium;diacetyl phosphate |
InChI |
InChI=1S/C4H7O6P.Na/c1-3(5)9-11(7,8)10-4(2)6;/h1-2H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
CLRKHNHDNSVNJG-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OP(=O)([O-])OC(=O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



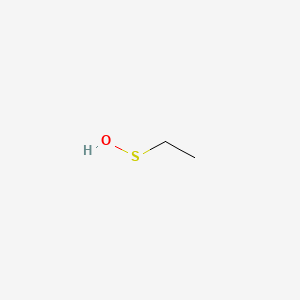



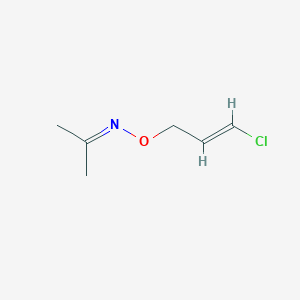
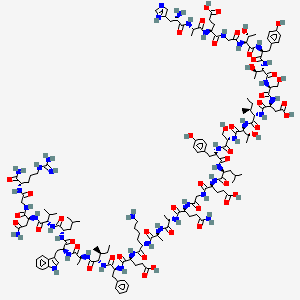
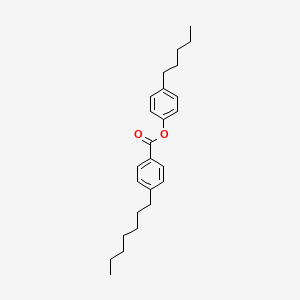
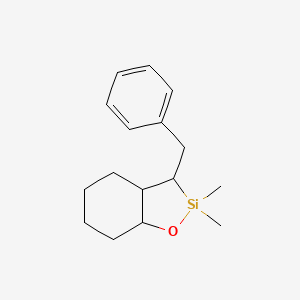
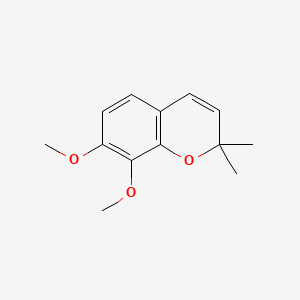

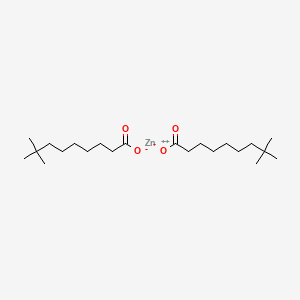
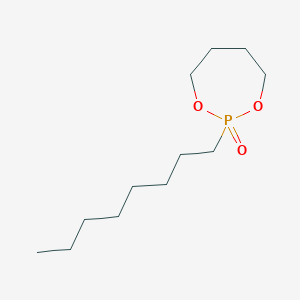
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
